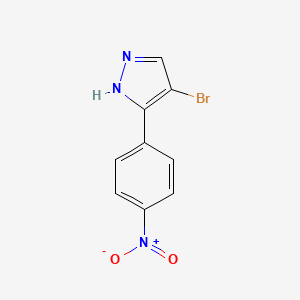

1,2-Acenaphthylenedione, 5-bromo-

説明

1,2-Acenaphthylenedione, 5-bromo- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a bromine atom, which significantly alters its chemical reactivity and physical properties compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of acenaphthylene derivatives can be achieved through various methods. For instance, the dianion of acenaphthylene can be protonated with methanol to form the 5-hydroanion, which can then react with different electrophiles to produce novel acenaphthene derivatives . Additionally, Suzuki-Miyaura coupling has been utilized to prepare 1,2-diaryl-substituted acenaphthylene derivatives in good to excellent yields . These methods demonstrate the versatility in synthesizing substituted acenaphthylenes, including potentially the 5-bromo derivative.

Molecular Structure Analysis

The molecular structure of acenaphthylene derivatives can be complex due to the presence of multiple reactive sites. For example, the reactivity of the 5-hydroanion of acenaphthylene towards electrophiles like benzyl bromide occurs at both position 1 and position 2a, indicating the influence of the high HOMO coefficient at these positions . The X-ray molecular structures of certain acenaphthylene derivatives have been reported, providing insight into their three-dimensional conformations .

Chemical Reactions Analysis

Acenaphthylene derivatives undergo various chemical reactions. Halogenation reactions with halogens and N-halosuccinimides have been shown to produce dihalogenoacenaphthylenes and allow for regioselective preparation of specific dihalides . Electrophilic substitution reactions, such as arylsulfonation and nitration, have been used to introduce functional groups like nitro at specific positions on the acenaphthylene ring system . These reactions highlight the reactivity of acenaphthylene derivatives towards electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthylene derivatives are influenced by their substituents. The introduction of electron-donating groups, such as dimethylamino groups, can result in compounds that behave as proton sponges and exhibit solvatochromism . The reactivity of acenaphthylene in polymers has been explored, showing that acenaphthyl residues are more reactive to electrophiles than phenyl residues in polystyrenes, allowing for the introduction of various functional groups . These properties are crucial for understanding the behavior of acenaphthylene derivatives in different chemical environments and for their potential applications in materials science.

科学的研究の応用

1,2-Acenaphthylenedione, also known as Acenaphthenequinone, is a quinone derived from acenaphthene . It’s a water-insoluble yellow solid . Here are some general applications of quinones, which might be relevant:

- Chemistry : Quinones are used in the manufacture of dyes and are found in some natural pigments .

- Biochemistry : In biochemistry, quinones are involved in electron transport in organisms, the most familiar example being ubiquinone (also known as coenzyme Q) in mitochondria .

- Agriculture : Some quinones have been used in agriculture as pesticides .

One study synthesized a series of 5-bromo-2-aryl benzimidazole derivatives and evaluated them as potential inhibitors of the α-glucosidase enzyme. This research is relevant to the field of Medicinal Chemistry and Pharmacology , particularly in the development of treatments for diabetes. Here are some details:

- Results : Twenty-three out of twenty-five compounds showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

- Chemistry : 1,2-Acenaphthylenedione, also known as Acenaphthenequinone, is a quinone derived from acenaphthene . It’s a water-insoluble yellow solid . Quinones are used in the manufacture of dyes and are found in some natural pigments .

- Biochemistry : In biochemistry, quinones are involved in electron transport in organisms, the most familiar example being ubiquinone (also known as coenzyme Q) in mitochondria .

- Agriculture : Some quinones have been used in agriculture as pesticides .

- Medicinal Chemistry and Pharmacology : One study synthesized a series of 5-bromo-2-aryl benzimidazole derivatives and evaluated them as potential inhibitors of the α-glucosidase enzyme. This research is relevant to the development of treatments for diabetes .

特性

IUPAC Name |

5-bromoacenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPQHHFMRUWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457682 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Acenaphthylenedione, 5-bromo- | |

CAS RN |

26254-35-3 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。